molecular formula C7H9N3O2 B045826 4-amino-2-hydroxybenzenecarbohydrazide CAS No. 6946-29-8

4-amino-2-hydroxybenzenecarbohydrazide

Cat. No.: B045826
CAS No.: 6946-29-8
M. Wt: 167.17 g/mol
InChI Key: FYZGXAKJVDHGDR-UHFFFAOYSA-N
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Description

Aminosalicylic acid hydrazide is an aromatic amine.

Mechanism of Action

Target of Action

p-Aminosalicylic acid hydrazide, also known as Apacizin, primarily targets the folic acid synthesis pathway in bacteria . The key target enzyme in this pathway is dihydropteroate synthase (DHPS) .

Mode of Action

Apacizin acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) . It is incorporated into the folic acid synthesis pathway in place of para-aminobenzoic acid (PABA), leading to the production of ineffective folic acid analogs . This results in the inhibition of folic acid synthesis, which is crucial for bacterial growth and multiplication .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts several downstream biochemical pathways. Folic acid is essential for the synthesis of nucleic acids and certain amino acids. Therefore, its deficiency can lead to impaired DNA replication and protein synthesis, ultimately inhibiting bacterial growth .

Pharmacokinetics

Apacizin is typically administered orally . It is metabolized in the liver and excreted through the kidneys . The protein binding of Apacizin is reported to be between 50-60% . .

Result of Action

The primary result of Apacizin’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, it prevents the bacteria from multiplying, thereby helping to control the spread of the infection .

Action Environment

The efficacy and stability of Apacizin can be influenced by various environmental factors. For instance, drug substances are susceptible to degradation on exposure to different environmental factors such as high humidity and temperature . .

Biochemical Analysis

Biochemical Properties

p-Aminosalicylic acid hydrazide interacts with various enzymes and proteins. It has been used in the synthesis of wholly para-oriented aromatic poly (ether-amide-hydrazide)s . The compound’s role in biochemical reactions is significant, particularly in the synthesis of folic acid .

Cellular Effects

p-Aminosalicylic acid hydrazide has shown protective effects against manganese-induced neuroinflammation in BV2 microglia . It inhibits the activation of the NF-κB signaling pathways and reduces the release of pro-inflammatory cytokines .

Molecular Mechanism

The mechanism of action of p-Aminosalicylic acid hydrazide involves blocking the ability of bacteria to make folic acid . It binds pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .

Temporal Effects in Laboratory Settings

The effects of p-Aminosalicylic acid hydrazide over time in laboratory settings have been observed in studies involving wholly para-oriented aromatic poly (ether-amide-hydrazide)s . The compound’s stability, degradation, and long-term effects on cellular function have been noted in these studies .

Metabolic Pathways

p-Aminosalicylic acid hydrazide is involved in the metabolic pathway of folic acid synthesis . It interacts with the enzyme pteridine synthetase, inhibiting the synthesis of folic acid .

Subcellular Localization

Its ability to inhibit the synthesis of folic acid suggests that it may interact with enzymes located in the cytoplasm where folic acid synthesis occurs .

Properties

IUPAC Name

4-amino-2-hydroxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c8-4-1-2-5(6(11)3-4)7(12)10-9/h1-3,11H,8-9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZGXAKJVDHGDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219623
Record name p-Aminosalicylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6946-29-8
Record name p-Aminosalicylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6946-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Aminosalicylic acid hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006946298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apacizin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57125
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Aminosalicylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminosalicylohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.371
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name APACIZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODX97PJ52T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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